

Furoyl-leucine: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: **Furoyl-leucine**

Cat. No.: **B10760654**

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Abstract:

Furoyl-leucine, an N-acyl derivative of the essential amino acid L-leucine, represents a sparsely studied yet potentially valuable molecule for a range of research applications. This technical guide provides a comprehensive overview of **Furoyl-leucine**, including its chemical properties, a proposed synthesis protocol, and its potential biological activities based on the well-established roles of its constituent moieties: the furoyl group and the leucine molecule. The primary hypothesized mechanism of action is the modulation of the mTORC1 signaling pathway, a critical regulator of cell growth and protein synthesis. This document outlines potential research avenues in muscle physiology, metabolic disorders, and oncology, providing detailed experimental methodologies and conceptual frameworks to facilitate further investigation into this promising compound.

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules formed by the amide linkage of a fatty acid and an amino acid.^{[1][2]} These compounds are involved in various physiological processes and are of growing interest in drug discovery and development.

Furoyl-leucine is a specific NAAA where the acyl group is derived from 2-furoic acid and is conjugated to L-leucine. While direct research on **Furoyl-leucine** is limited, the known biological significance of both the furoyl moiety and L-leucine provides a strong foundation for predicting its potential bioactivities.

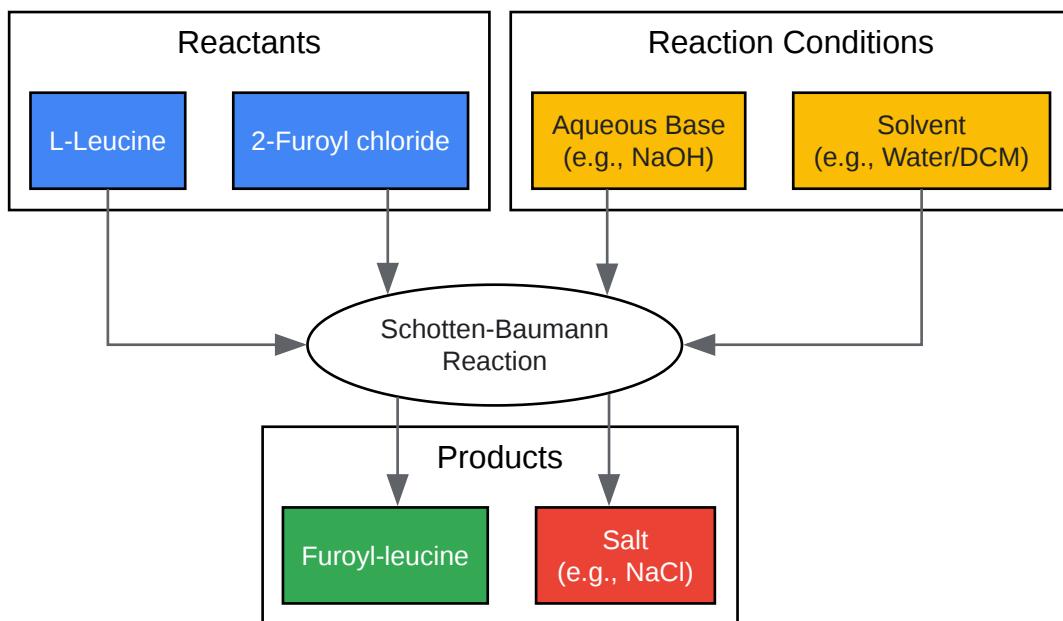
L-leucine is an essential branched-chain amino acid renowned for its critical role in stimulating muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.^{[3][4][5]} The furoyl group, a heterocyclic aromatic moiety, is present in a variety of bioactive compounds and can influence a molecule's interaction with biological targets, with some derivatives exhibiting antimicrobial and anticancer properties. This guide explores the potential research applications of **Furoyl-leucine** by extrapolating from the known functions of its components.

Chemical Properties and Synthesis

Furoyl-leucine is a small molecule with the chemical properties summarized in the table below.

Property	Value	Reference
IUPAC Name	(2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid	[6]
Molecular Formula	C ₁₁ H ₁₅ NO ₄	[6][7]
Molecular Weight	225.24 g/mol	[6][7]
Synonyms	N-(furan-2-ylcarbonyl)-L-leucine, FUROYL-LEUCINE	[6][7]
PubChem CID	774282	[6]
DrugBank Accession	DB02215	[7]

A standard method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.^[8] This involves the acylation of an amino acid with an acyl chloride in the presence of a base.



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Proposed synthesis of **Furoyl-leucine** via the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of **Furoyl-leucine**

- Dissolution of L-Leucine: Dissolve L-leucine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq) with stirring at 0-5 °C.
- Addition of Furoyl Chloride: Slowly add a solution of 2-furoyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) to the aqueous solution of L-leucine, maintaining the temperature at 0-5 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Acidification: After the reaction is complete, cool the mixture to 0-5 °C and acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the **Furoyl-leucine** product.
- Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield **Furoyl-leucine**.

- Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Applications and Biological Rationale

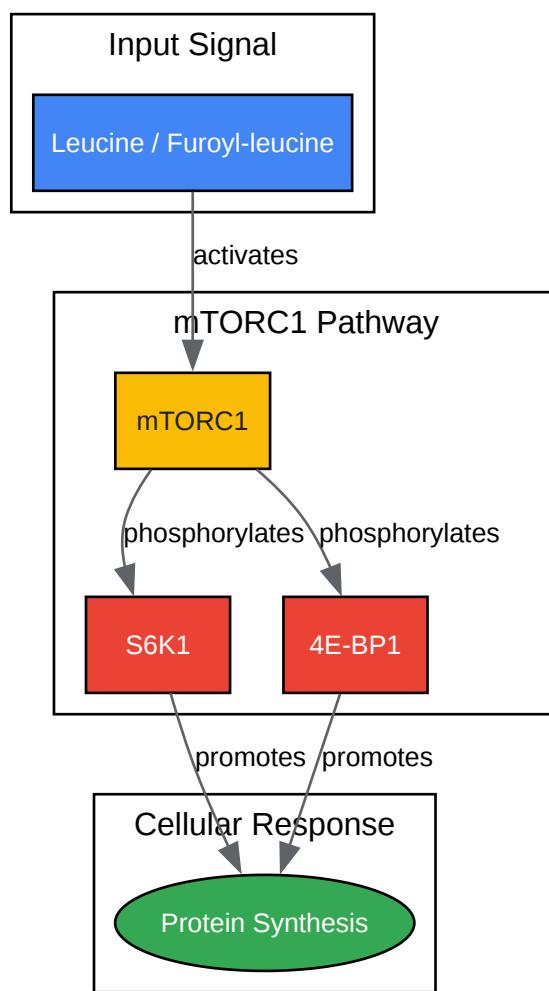
While specific bioactivity data for **Furoyl-leucine** is not currently available in the literature, its structure allows for several well-founded hypotheses regarding its potential research applications.

Potential Research Application	Rationale
Modulation of mTORC1 Signaling	L-leucine is a potent activator of the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][5] Furoyl-leucine, as a derivative, may retain this ability and could be used as a tool to study mTORC1 signaling in various cellular contexts.
Muscle Protein Synthesis and Atrophy	Given leucine's established role in promoting muscle protein synthesis, Furoyl-leucine could be investigated for its potential to mitigate muscle atrophy in models of sarcopenia, cachexia, and disuse.[9][10] Its modified structure might offer different pharmacokinetic properties compared to free leucine.
Cancer Research	The mTOR pathway is frequently dysregulated in cancer, and leucine's role in this context is complex, with both pro-tumorigenic and anti-cancer effects reported.[10] Furoyl-leucine could be screened for its effects on cancer cell proliferation and survival, particularly in cancers with known mTOR pathway mutations. The furoyl moiety itself is present in some compounds with demonstrated anticancer activity.
Metabolic Studies and Xenobiotic Metabolism	The in vivo metabolism of furoic acid is known to proceed through the formation of 2-furoyl-CoA, a necessary intermediate for conjugation with amino acids.[11][12] Furoyl-leucine could therefore be a metabolite of furoic acid and could be used as a standard in metabolomic studies or to investigate the pathways of xenobiotic conjugation.
Antimicrobial and Antifungal Screening	Various N-acyl amino acids and furan derivatives have demonstrated antimicrobial and antifungal properties.[13] Furoyl-leucine could

be included in screening libraries to identify new agents for combating infectious diseases.

Key Signaling Pathway: mTORC1 Activation

The most probable signaling pathway influenced by **Furoyl-leucine** is the mTORC1 pathway, based on the known action of leucine. Leucine acts as a critical signal of amino acid sufficiency, leading to the activation of mTORC1 and subsequent phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.

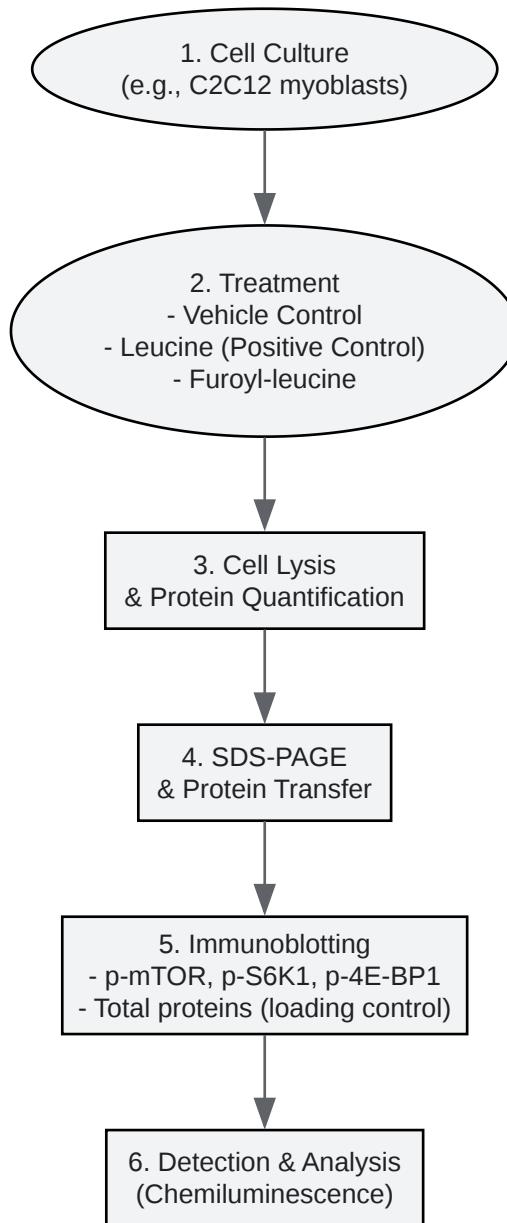


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Simplified diagram of the Leucine-mediated mTORC1 signaling pathway.

Proposed Experimental Workflow

To investigate the effects of **Furoyl-leucine** on the mTORC1 signaling pathway, a standard Western blot analysis can be employed.



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Experimental workflow for assessing mTORC1 pathway activation by **Furoyl-leucine**.

Experimental Protocol: Western Blot for mTORC1 Pathway Activation

- Cell Culture and Treatment:
 - Culture a relevant cell line (e.g., C2C12 mouse myoblasts for muscle studies) to 70-80% confluence.
 - Serum-starve the cells for 2-4 hours to reduce baseline mTORC1 activity.
 - Treat the cells with either a vehicle control, a positive control (e.g., 0.5 mM L-leucine), or varying concentrations of **Furoyl-leucine** for a specified time (e.g., 30-60 minutes).[14][15]
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total forms of mTOR, S6K1, and 4E-BP1, or a housekeeping protein like GAPDH or β -actin.

- Detection and Analysis:
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Furoyl-leucine is a compound with significant, albeit underexplored, research potential. Based on the robust scientific literature on L-leucine and the known bioactivities of furoyl-containing molecules, **Furoyl-leucine** presents a compelling candidate for investigation in the fields of cellular metabolism, muscle physiology, and oncology. Its primary hypothesized target, the mTORC1 signaling pathway, is of immense interest in both basic and translational research. This guide provides the foundational knowledge and methodological frameworks necessary to stimulate and support future research into the biological roles and potential applications of **Furoyl-leucine**. Further studies are warranted to elucidate its specific mechanisms of action and to validate its potential as a valuable tool for the scientific community.

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